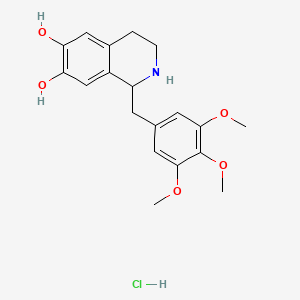
Quinomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinomycin is a member of the quinoxaline family of antibiotics, which are cyclic octadepsipeptides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, insecticidal, and antitumor properties . Quinomycins are produced by various strains of the genus Streptomyces, a group of Gram-positive bacteria commonly found in soil and decaying vegetation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinomycin involves complex organic reactions. One of the notable synthetic routes includes the total synthesis of quinomycins K and L, which were isolated from the Maowei Sea mangrove-derived Streptomyces sp. B475 . The synthesis involves multiple steps, including the formation of the cyclic depsipeptide core and the attachment of quinoxaline chromophores. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces strains. The fermentation broth is extracted using organic solvents like ethyl acetate, followed by purification steps such as column chromatography and crystallization to isolate the pure compound .
化学反応の分析
Types of Reactions
Quinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities or reduced toxicity .
科学的研究の応用
Quinomycin has a wide range of scientific research applications:
作用機序
Quinomycin exerts its effects by binding to DNA and inhibiting RNA synthesis. This mechanism is similar to that of other quinoxaline antibiotics like echinomycin . The compound intercalates into the DNA double helix, preventing the transcription process and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
Quinomycin is often compared with other quinoxaline antibiotics, such as echinomycin and triostin. These compounds share a similar cyclic depsipeptide core and quinoxaline chromophores . this compound is unique due to its specific amino acid sequence and the presence of additional functional groups that enhance its biological activity . Other similar compounds include this compound A, this compound B, this compound E, and this compound C .
特性
IUPAC Name |
N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOPINACXXCOV-BCAICVSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N12O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11113-76-1 |
Source


|
| Record name | Quinomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
![Fluorphlogopite (Mg3K[AlF2O(SiO3)3])](/img/structure/B1172561.png)
